METHYL 2-(2-FLUORO-6-NITROPHENYL)ACETATE
Description
Contextualization of Substituted Phenylacetates in Modern Organic Synthesis
Substituted phenylacetates and their derivatives are foundational pillars in the field of organic synthesis. They serve as versatile intermediates in the creation of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and natural products. The phenylacetate (B1230308) scaffold provides a robust platform for introducing molecular complexity through reactions involving the aromatic ring, the ester functionality, or the α-carbon. For instance, derivatives of phenylacetate are crucial precursors in the synthesis of quinolinones and other heterocyclic systems that form the core of many biologically active compounds. nih.gov The ability to readily modify both the phenyl ring and the acetate (B1210297) group makes these compounds highly valuable starting materials for developing new synthetic methodologies and constructing libraries of novel chemical entities for drug discovery and materials science. nbinno.com
Significance of Fluorine and Nitro Functional Groups in Aromatic Systems for Chemical Design and Reactivity
The introduction of fluorine and nitro groups onto an aromatic ring dramatically alters its chemical personality, a feature that synthetic chemists strategically exploit. nih.govsapub.org
Fluorine's Influence: The incorporation of fluorine into organic molecules, particularly pharmaceuticals, is a widely used strategy in medicinal chemistry. elsevier.com Due to its high electronegativity and relatively small size, fluorine can profoundly modify a molecule's physicochemical properties, such as acidity (pKa) and lipophilicity, without adding significant steric bulk. A key advantage of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, and introducing fluorine at a potential site of metabolic oxidation can block this pathway, thereby increasing the bioavailability and in vivo potency of a drug candidate.
The Nitro Group's Role: The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. sapub.org Its presence on an aromatic ring significantly deactivates the ring toward electrophilic substitution, directing incoming groups to the meta position. sapub.org Conversely, it strongly activates the ring for nucleophilic aromatic substitution, especially when positioned ortho or para to a suitable leaving group. nih.gov Furthermore, the nitro group is a versatile functional handle; it can be readily reduced to an amine (–NH₂), which is a critical step in the synthesis of countless dyes, pharmaceuticals, and other functional materials. nih.gov
The combined effects of these two functional groups on an aromatic ring create a unique electronic environment that can be harnessed for novel chemical transformations.
| Functional Group | Key Effects on Aromatic Systems |
| Fluorine (–F) | - Increases metabolic stability by blocking oxidative sites. - Modifies electronic properties (pKa, dipole moment). - Enhances lipophilicity and membrane permeability. - Can improve binding affinity to biological targets. |
| **Nitro (–NO₂) ** | - Strong electron-withdrawing effect. - Deactivates the ring for electrophilic substitution (meta-directing). - Activates the ring for nucleophilic aromatic substitution. - Readily reducible to a versatile amino group. |
Overview of Advanced Chemical Building Blocks and Intermediates
Modern organic synthesis, particularly in the realms of drug discovery and materials science, relies heavily on the use of advanced chemical building blocks. These are relatively simple, pre-functionalized molecules designed for modular assembly into more complex structures. Using these well-defined intermediates ensures that synthetic routes are efficient, reliable, and adaptable. nbinno.com Functionalized intermediates, like Methyl 2-(2-fluoro-6-nitrophenyl)acetate, are designed to contain multiple reactive sites that can be addressed selectively, allowing for the controlled and systematic construction of target molecules. nih.gov This building block approach accelerates the discovery process by enabling the rapid synthesis of diverse compound libraries for biological screening and materials testing. nbinno.com
Rationale for Comprehensive Academic Investigation of this compound
The specific structure of this compound makes it a compelling target for academic investigation. It synergistically combines the advantageous properties of its three core components: the versatile phenylacetate scaffold, the metabolism-blocking and property-modulating fluorine atom, and the synthetically powerful electron-withdrawing nitro group.
The ortho-relationship of the fluoro and nitro substituents creates a unique electronic and steric environment on the aromatic ring. This arrangement is expected to profoundly influence the molecule's reactivity in several ways:
Nucleophilic Aromatic Substitution: The strong activation by the ortho-nitro group should make the fluorine atom a facile leaving group in nucleophilic aromatic substitution reactions, providing a direct route to highly substituted benzene (B151609) derivatives.
Reactivity of the Acetate Group: The electronic effects of the two ortho substituents will influence the acidity of the α-protons on the acetate side chain, potentially enabling unique C-C bond-forming reactions.
Reduction of the Nitro Group: The proximity of the fluorine and ester groups may influence the conditions required for the reduction of the nitro group and the stability of the resulting aniline (B41778) derivative, which could be a precursor to novel heterocyclic compounds.
A thorough investigation of this molecule is justified by its potential to serve as a powerful and versatile intermediate for accessing novel chemical space, particularly in the synthesis of complex, functional molecules for medicinal and materials applications.
Scope and Objectives of Research on this compound
A comprehensive research program focused on this compound would be structured to fully elucidate its chemical properties and unlock its synthetic potential. The primary objectives of such research would include:
Synthesis and Characterization:
To develop and optimize a high-yield, scalable synthetic route to this compound.
To perform a complete spectroscopic and physicochemical characterization of the compound.
Reactivity Studies:
To systematically investigate its reactivity in key synthetic transformations, including nucleophilic aromatic substitution at the C–F bond, reduction of the nitro group, and derivatization at the α-carbon of the acetate moiety.
To map out the regioselectivity and chemoselectivity of these reactions under various conditions.
Application as a Building Block:
To demonstrate its utility as an advanced intermediate by employing it in the synthesis of target molecules with potential biological or material relevance, such as novel heterocycles or highly functionalized aromatic compounds.
To explore its use in the generation of molecular libraries for screening purposes.
By pursuing these objectives, the scientific community can gain a deep understanding of this promising building block and pave the way for its application in addressing challenges in organic synthesis and beyond.
Physicochemical Data for Phenylacetate Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 359423-13-1 | C₉H₈FNO₄ | 213.16 |
| Methyl 2-(2-fluoro-4-nitrophenyl)acetate | 337529-74-5 | C₉H₈FNO₄ | 213.16 |
| Methyl 2-(4-nitrophenyl)acetate | 2945-08-6 | C₉H₉NO₄ | 195.17 |
| Methyl 2-(2-nitrophenyl)acetate | 30095-98-8 | C₉H₉NO₄ | 195.17 |
| Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate | 1429422-50-3 | C₉H₇F₂NO₄ | 231.15 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8FNO4 |
|---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
methyl 2-(2-fluoro-6-nitrophenyl)acetate |
InChI |
InChI=1S/C9H8FNO4/c1-15-9(12)5-6-7(10)3-2-4-8(6)11(13)14/h2-4H,5H2,1H3 |
InChI Key |
GNMAMXOYLVAKSI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=CC=C1F)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 2 Fluoro 6 Nitrophenyl Acetate
Retrosynthetic Analysis of Methyl 2-(2-Fluoro-6-Nitrophenyl)acetate
A retrosynthetic analysis of this compound allows for the logical deconstruction of the molecule to identify potential starting materials and synthetic strategies.
Disconnection Strategies for the Phenylacetate (B1230308) Moiety
The primary disconnection of the phenylacetate moiety involves cleaving the bond between the benzylic carbon and the carbonyl group. This leads to two main synthons: a 2-fluoro-6-nitrobenzyl synthon and a carboxyl synthon.
A common synthetic equivalent for the 2-fluoro-6-nitrobenzyl synthon is a 2-fluoro-6-nitrobenzyl halide (e.g., bromide or chloride). This precursor can then react with a cyanide source, followed by hydrolysis and esterification to yield the target molecule. Another approach involves the direct carbonylation of a benzyl (B1604629) halide.
Alternatively, disconnection of the bond between the aromatic ring and the benzylic carbon suggests a strategy involving the coupling of a suitably functionalized aryl halide with a two-carbon building block containing the acetate (B1210297) functionality.
Approaches for Regioselective Introduction of Fluoro and Nitro Substituents onto the Aromatic Ring
The regiochemistry of the fluoro and nitro groups on the benzene (B151609) ring is a critical aspect of the synthesis. The directing effects of these substituents must be carefully considered when planning the synthetic sequence.
Nitration of a Fluorinated Precursor: If the synthesis begins with a fluorinated aromatic compound, the introduction of the nitro group is governed by the directing effect of the fluorine atom. Fluorine is an ortho-, para-director. Therefore, nitration of a precursor like 2-fluorophenylacetic acid would likely yield a mixture of isomers, requiring separation.
Fluorination of a Nitrated Precursor: Conversely, starting with a nitrated aromatic compound would involve a fluorination step. The nitro group is a meta-director. Therefore, introducing a fluorine atom into a nitrated precursor would not directly lead to the desired 2,6-substitution pattern.
Nucleophilic Aromatic Substitution (SNAr): A powerful strategy involves the use of a precursor with two leaving groups, such as a dihalogenated nitrobenzene. The strong electron-withdrawing effect of the nitro group activates the ring towards nucleophilic attack, allowing for the regioselective displacement of one of the halogens. For instance, starting with 2,6-difluoronitrobenzene, a nucleophile can displace one of the fluorine atoms.
Precursor Synthesis and Functionalization Pathways
Based on the retrosynthetic analysis, several synthetic pathways can be devised, starting from readily available precursors.
Preparation of Functionalized 2-Fluoro-6-Nitrotoluene (B1294474) Derivatives
One of the most direct routes to this compound involves the use of 2-fluoro-6-nitrotoluene as a key intermediate. This compound can be synthesized and then further functionalized.
The synthesis of 2-fluoro-6-nitrotoluene can be achieved through various methods, often starting from commercially available materials. Once obtained, the methyl group of 2-fluoro-6-nitrotoluene can be oxidized to a carboxylic acid to form 2-fluoro-6-nitrophenylacetic acid. This oxidation can be carried out using various oxidizing agents. The resulting carboxylic acid is then esterified to yield the final product.
| Step | Reaction | Reagents and Conditions |
| 1 | Oxidation | KMnO₄ or other suitable oxidizing agents |
| 2 | Esterification | Methanol (B129727), Acid catalyst (e.g., H₂SO₄) |
Synthesis of Halogenated Nitrofluorobenzenes for Nucleophilic Aromatic Substitution Precursors
A versatile approach utilizes halogenated nitrofluorobenzenes, such as 2,6-difluoronitrobenzene, as starting materials. The presence of the nitro group and two fluorine atoms makes the aromatic ring highly susceptible to nucleophilic aromatic substitution.
In this pathway, 2,6-difluoronitrobenzene can react with a nucleophile like dimethyl malonate in the presence of a base. nih.gov This reaction results in the formation of dimethyl 2-(2-fluoro-6-nitrophenyl)malonate. Subsequent hydrolysis and decarboxylation of the malonate derivative yield 2-fluoro-6-nitrophenylacetic acid, which can then be esterified to the methyl ester.
| Precursor | Nucleophile | Product of SNAr |
| 2,6-Difluoronitrobenzene | Dimethyl malonate | Dimethyl 2-(2-fluoro-6-nitrophenyl)malonate |
This method offers good control over the regiochemistry due to the activating effect of the nitro group on the ortho-positioned fluorine atoms.
Derivatization of Carboxylic Acid Precursors Leading to this compound
This strategy involves the synthesis of the carboxylic acid, 2-fluoro-6-nitrophenylacetic acid, as the primary target, followed by a final esterification step.
One method to synthesize the carboxylic acid is through the hydrolysis of 2-fluoro-6-nitrobenzyl cyanide. The benzyl cyanide can be prepared from the corresponding 2-fluoro-6-nitrobenzyl bromide via nucleophilic substitution with a cyanide salt.
Another route involves the nitration of a fluorophenylacetic acid derivative. For example, the nitration of 2-fluorophenylacetic acid would be expected to produce a mixture of isomers, from which the desired 2-fluoro-6-nitrophenylacetic acid would need to be isolated.
Once 2-fluoro-6-nitrophenylacetic acid is obtained, it can be converted to this compound through standard esterification procedures, such as Fischer esterification using methanol in the presence of a catalytic amount of strong acid.
| Carboxylic Acid Synthesis Method | Key Intermediate |
| Hydrolysis of a nitrile | 2-Fluoro-6-nitrobenzyl cyanide |
| Nitration of a fluorinated precursor | 2-Fluorophenylacetic acid |
Direct Esterification and Transesterification Approaches to this compound
Direct esterification and transesterification represent straightforward methods for the synthesis of this compound, provided the corresponding carboxylic acid or another ester is available.
Direct Esterification: The most common method for direct esterification is the Fischer esterification, which involves reacting the carboxylic acid precursor, 2-(2-fluoro-6-nitrophenyl)acetic acid, with methanol in the presence of a strong acid catalyst. organic-chemistry.orgcerritos.edumasterorganicchemistry.comyoutube.comathabascau.ca This is an equilibrium-driven process, and to achieve high yields of the desired methyl ester, the equilibrium must be shifted towards the product side. organic-chemistry.orgathabascau.ca This is typically accomplished by using a large excess of methanol, which also serves as the solvent, or by removing the water formed during the reaction, for instance, through azeotropic distillation or the use of dehydrating agents. organic-chemistry.orgathabascau.ca
The mechanism of Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., sulfuric acid, hydrochloric acid), which enhances the electrophilicity of the carbonyl carbon. youtube.comyoutube.com Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of a water molecule lead to the formation of the protonated ester, which is then deprotonated to yield this compound and regenerate the acid catalyst. youtube.com
Reaction Scheme for Fischer Esterification:
Reactants: 2-(2-fluoro-6-nitrophenyl)acetic acid, Methanol (excess)
Catalyst: Strong acid (e.g., H₂SO₄, HCl)
Product: this compound, Water
Transesterification: This approach involves the conversion of another ester of 2-(2-fluoro-6-nitrophenyl)acetic acid, such as the ethyl or benzyl ester, into the methyl ester. Transesterification can be catalyzed by either acids or bases. masterorganicchemistry.comresearchgate.net In an acid-catalyzed transesterification, the mechanism is analogous to the Fischer esterification. youtube.commasterorganicchemistry.com The ester is protonated by the acid catalyst, followed by nucleophilic attack of methanol. After a series of proton transfer and elimination steps, the original alcohol (e.g., ethanol) is replaced by methanol, yielding this compound. masterorganicchemistry.com As with direct esterification, using a large excess of methanol is crucial to drive the equilibrium towards the desired product. masterorganicchemistry.com
Base-catalyzed transesterification, on the other hand, proceeds via nucleophilic acyl substitution. A strong base, such as sodium methoxide (B1231860), is used to generate the methoxide ion, which is a potent nucleophile. The methoxide ion attacks the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate which then collapses, expelling the original alkoxide (e.g., ethoxide) as the leaving group. masterorganicchemistry.com
Interactive Data Table: Comparison of Esterification and Transesterification
| Method | Catalyst | Key Condition | Byproduct |
|---|---|---|---|
| Direct Esterification | Strong Acid (H₂SO₄, HCl) | Excess methanol or water removal | Water |
| Acid-Catalyzed Transesterification | Strong Acid (H₂SO₄, HCl) | Excess methanol | Original alcohol (e.g., ethanol) |
| Base-Catalyzed Transesterification | Strong Base (e.g., NaOCH₃) | Anhydrous conditions | Original alcohol (e.g., ethanol) |
Carbonylation and Carboxylation Reactions for the Acetate Moiety Introduction
Carbonylation and carboxylation reactions offer alternative routes to construct the phenylacetic acid framework, directly introducing the acetate or a precursor functional group.
Carbonylation: A prominent method for synthesizing aryl- and benzylacetic esters is through the palladium-catalyzed carbonylation of the corresponding halides. nih.govorganic-chemistry.orgresearchgate.net In the context of this compound synthesis, this would involve the carbonylation of 2-fluoro-6-nitrobenzyl bromide. This reaction is typically carried out in the presence of a palladium catalyst, a source of carbon monoxide (CO), and methanol. The palladium catalyst, often in the form of a phosphine (B1218219) ligand complex, facilitates the insertion of carbon monoxide into the carbon-halogen bond of the benzyl bromide, followed by nucleophilic attack by methanol to form the methyl ester. organic-chemistry.orgresearchgate.net
A variety of palladium catalysts and ligands can be employed, and the reaction conditions, such as temperature and pressure of carbon monoxide, need to be optimized for efficient conversion. organic-chemistry.org The presence of the nitro group on the aromatic ring can influence the reactivity of the substrate.
Carboxylation: Carboxylation involves the introduction of a carboxylic acid group. For the synthesis of 2-(2-fluoro-6-nitrophenyl)acetic acid, a potential precursor for the target ester, the carboxylation of 2-fluoro-6-nitrotoluene could be considered. This can be achieved by first deprotonating the methyl group of 2-fluoro-6-nitrotoluene with a strong base to form a benzylic carbanion. This carbanion can then react with carbon dioxide (CO₂) to yield the corresponding carboxylate, which upon acidic workup gives 2-(2-fluoro-6-nitrophenyl)acetic acid. The subsequent esterification of this acid with methanol would then produce the final product.
Nucleophilic Aromatic Substitution (SNAr) Strategies for Aryl Ring Functionalization
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of highly substituted aromatic compounds and is a key strategy for constructing the 2-(2-fluoro-6-nitrophenyl)acetic acid backbone.
The synthesis of the precursor 2-(2-fluoro-6-nitrophenyl)acetic acid can be efficiently achieved through an SNAr reaction. A common approach involves the reaction of a di-halogenated nitroaromatic compound, such as 1,2-difluoro-3-nitrobenzene, with a carbanion nucleophile derived from a malonic ester, like dimethyl malonate or diethyl malonate. researchgate.net In this reaction, one of the fluorine atoms on the aromatic ring is displaced by the malonate carbanion. The resulting substituted malonic ester can then be hydrolyzed and decarboxylated to yield 2-(2-fluoro-6-nitrophenyl)acetic acid, which is subsequently esterified to the target methyl ester.
Alternatively, a cyanide nucleophile can be used in an SNAr reaction with a suitable fluoro-nitro-substituted benzyl halide. The resulting nitrile can then be hydrolyzed to the carboxylic acid.
The success of the SNAr strategy is highly dependent on the presence of strong electron-withdrawing groups on the aromatic ring, with the nitro group being one of the most effective activators. wikipedia.orgnumberanalytics.com For an SNAr reaction to proceed, the aromatic ring must be electron-deficient to be susceptible to attack by a nucleophile. wikipedia.org
The nitro group activates the ring towards nucleophilic attack, particularly when it is positioned ortho or para to the leaving group (in this case, a fluorine atom). wikipedia.orgacs.orgyoutube.com This is because the negative charge that develops in the intermediate Meisenheimer complex, formed upon nucleophilic attack, can be delocalized onto the nitro group through resonance. wikipedia.orgyoutube.com This resonance stabilization of the intermediate significantly lowers the activation energy of the reaction, thereby facilitating the substitution. numberanalytics.comyoutube.com
In the case of synthesizing the precursor for this compound, the ortho-nitro group relative to the fluorine atom that is being substituted plays a crucial role in activating the ring for the SNAr reaction with the malonate carbanion.
Interactive Data Table: Factors Influencing SNAr Reactivity
| Factor | Influence on Reactivity | Rationale |
|---|---|---|
| Electron-Withdrawing Group (EWG) | Increases reactivity | Stabilizes the negative charge in the Meisenheimer complex. numberanalytics.com |
| Position of EWG | ortho or para to leaving group is most effective | Allows for resonance delocalization of the negative charge onto the EWG. wikipedia.orgyoutube.com |
| Leaving Group Ability | F > Cl > Br > I (for the rate-determining attack step) | The high electronegativity of fluorine makes the ipso-carbon more electrophilic. |
| Nucleophile Strength | Stronger nucleophiles react faster | Increases the rate of the initial nucleophilic attack. numberanalytics.com |
Catalytic Approaches to the Synthesis of this compound
Transition metal-catalyzed cross-coupling reactions provide versatile methods for the formation of carbon-carbon bonds, which can be applied to the synthesis of the 2-arylacetate framework.
Several types of transition metal-catalyzed coupling reactions could be envisioned for the synthesis of precursors to this compound.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. tcichemicals.comresearchgate.net For the synthesis of a precursor, one could potentially couple 2-fluoro-6-nitrophenylboronic acid with a methyl haloacetate, such as methyl bromoacetate, in the presence of a palladium catalyst and a base. This would directly form the carbon-carbon bond between the aromatic ring and the acetate moiety.
Heck Coupling: The Heck reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. researchgate.netnih.gov It might be possible to react 2-bromo-6-fluoronitrobenzene with methyl acrylate (B77674) in the presence of a palladium catalyst and a base. researchgate.netnih.gov The initial product would be an unsaturated ester, which would then require reduction of the double bond to yield the target molecule.
Sonogashira Coupling: While typically used to form C(sp²)-C(sp) bonds, the Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, could be part of a multi-step synthesis. wikipedia.orgmdpi.comlibretexts.orgnih.govacs.org For instance, 2-bromo-6-fluoronitrobenzene could be coupled with a protected acetylene (B1199291) derivative. Subsequent functional group manipulations could then lead to the desired acetate side chain.
These catalytic methods offer the advantage of mild reaction conditions and high functional group tolerance, making them attractive for the synthesis of complex molecules.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(2-fluoro-6-nitrophenyl)acetic acid |
| Methanol |
| Sulfuric acid |
| Hydrochloric acid |
| Sodium methoxide |
| 2-fluoro-6-nitrobenzyl bromide |
| Carbon monoxide |
| 2-fluoro-6-nitrotoluene |
| Carbon dioxide |
| 1,2-difluoro-3-nitrobenzene |
| Dimethyl malonate |
| Diethyl malonate |
| 2-fluoro-6-nitrophenylboronic acid |
| Methyl bromoacetate |
| 2-bromo-6-fluoronitrobenzene |
Organocatalytic Methods for Stereoselective or Efficient Synthesis
Organocatalysis offers a metal-free approach to constructing chiral molecules and improving reaction efficiency. While no specific organocatalytic method for the direct synthesis of this compound has been documented in the literature, the principles of asymmetric organocatalysis can be hypothetically applied to achieve an enantioselective synthesis of related α-aryl esters.
One potential, though challenging, avenue is the direct asymmetric α-arylation of a methyl acetate equivalent. This could theoretically be achieved using a chiral phase-transfer catalyst. In such a scenario, the catalyst would generate a chiral ion pair with the enolate of a protected acetic acid derivative, guiding a stereoselective attack on the highly electrophilic 2,6-difluoronitrobenzene. However, this approach faces significant hurdles, including the low acidity of the α-protons in methyl acetate and the steric hindrance imposed by the ortho-fluoro and nitro substituents on the aromatic ring.
More established organocatalytic methods have focused on the asymmetric synthesis of α-arylglycine esters or the α-arylation of more acidic carbonyl compounds like aldehydes. acs.orgscilit.com These precedents suggest that a multi-step sequence involving an organocatalytic key step might be more feasible than a direct arylation. For instance, an organocatalyst could be used to asymmetrically introduce a functional group that is later converted into the acetate moiety.
Optimization of Reaction Conditions for High-Yield and High-Purity Synthesis of this compound
The optimization of reaction parameters is critical for maximizing the yield and purity of the target compound, primarily through the nucleophilic aromatic substitution (SNAr) pathway. This involves a systematic evaluation of solvents, temperature, reagents, and reaction duration. The most plausible route involves the reaction of 2,6-difluoronitrobenzene with the enolate of a malonic ester, followed by hydrolysis, decarboxylation, and final esterification, or more directly with the enolate of methyl acetate.
The choice of solvent is paramount in SNAr reactions as it must solvate the ionic intermediates and reagents effectively. Polar aprotic solvents are typically favored as they can stabilize the charged Meisenheimer complex formed during the reaction without participating in hydrogen bonding that would deactivate the nucleophile. rsc.orgmdpi.com
Commonly screened solvents include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (B52724) (MeCN), and Tetrahydrofuran (B95107) (THF). researchgate.netnih.gov The reaction temperature is controlled to ensure a sufficient rate of reaction while minimizing the formation of by-products from potential side reactions, such as the displacement of the second fluorine atom or decomposition. Studies on similar reactions show that temperatures ranging from ambient to moderate heating (e.g., 60-90 °C) are often optimal. nih.govorgsyn.org
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Dioxane | 80 | 12 | 45 |
| 2 | DMF | 80 | 10 | 75 |
| 3 | THF | 80 | 12 | 82 |
| 4 | MeCN | 80 | 12 | 78 |
| 5 | DMSO | 80 | 8 | 85 |
This table presents illustrative data based on typical optimization studies for SNAr reactions on activated fluoroarenes. mdpi.comresearchgate.net
In the context of the SNAr synthesis, the "catalyst" is typically a base used to generate the carbon nucleophile in situ. The choice and amount of base are critical. Strong, non-nucleophilic bases are required to deprotonate the acetate or malonate precursor without competing in the substitution reaction. Common choices include potassium carbonate (K₂CO₃), potassium tert-butoxide (t-BuOK), and potassium hexamethyldisilylamide (KHMDS). researchgate.netnih.govorgsyn.org
The stoichiometry of the base and the nucleophilic precursor relative to the 2,6-difluoronitrobenzene substrate must be carefully balanced. An excess of the nucleophile is often used to drive the reaction to completion, while the amount of base is optimized to ensure complete formation of the enolate without promoting side reactions. For example, using approximately 1.5 equivalents of base and 2-4 equivalents of the nucleophile precursor is a common starting point for optimization. orgsyn.org
| Entry | Base | Base (Equivalents) | Nucleophile (Equivalents) | Yield (%) |
| 1 | K₂CO₃ | 1.5 | 2.0 | 70 |
| 2 | K₂CO₃ | 2.5 | 2.0 | 78 |
| 3 | t-BuOK | 1.5 | 2.0 | 85 |
| 4 | t-BuOK | 2.5 | 2.0 | 81 |
| 5 | KHMDS | 1.2 | 2.0 | 88 |
This table presents illustrative data based on typical optimization studies for base-mediated SNAr reactions. researchgate.netorgsyn.org
The reaction time must be sufficient to allow for complete conversion of the starting material, which is typically monitored by techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). orgsyn.org Prolonged reaction times can lead to the formation of impurities and reduced yield. scielo.br
An efficient work-up procedure is essential for isolating the product in high purity. A typical procedure involves quenching the reaction mixture, often with an aqueous acidic solution like 1N HCl, to neutralize the base and any remaining enolate. orgsyn.org The product is then extracted into an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). The organic layer is washed successively with water and brine to remove inorganic salts and residual polar solvents like DMF. orgsyn.org After drying the organic phase over an agent like anhydrous magnesium sulfate (B86663) (MgSO₄), the solvent is removed under reduced pressure. The crude product may then be purified by recrystallization or silica (B1680970) gel column chromatography to achieve high purity. orgsyn.org
Green Chemistry Principles Applied to the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact by minimizing waste, energy consumption, and the use of hazardous substances.
Solvent Replacement: A primary focus is the replacement of conventional polar aprotic solvents like DMF, which are under scrutiny for toxicity. Greener alternatives include DMSO (which has a better environmental, health, and safety profile), Cyrene™, or 2-Methyltetrahydrofuran (2-MeTHF). rsc.org The feasibility of these solvents would need to be confirmed through optimization studies, as solvent choice significantly impacts SNAr reaction efficiency. acs.org
Atom Economy: The principle of atom economy encourages maximizing the incorporation of all materials used in the process into the final product. A direct SNAr using the enolate of methyl acetate would have a higher atom economy than a route proceeding through a malonic ester, as the latter involves a decarboxylation step where CO₂ is lost as waste.
Energy Efficiency: Optimizing the reaction to proceed at lower temperatures and for shorter durations directly reduces energy consumption. This can be achieved through careful selection of the base and solvent system to enhance reactivity, potentially avoiding the need for high-temperature reflux conditions. scielo.br
Chemical Reactivity and Transformation Pathways of Methyl 2 2 Fluoro 6 Nitrophenyl Acetate
Reactivity of the Fluoro Group in Methyl 2-(2-Fluoro-6-Nitrophenyl)acetate
The fluorine atom in this compound is not inert. Its reactivity is profoundly influenced by the presence of the ortho-nitro group. As discussed above, the strong electron-withdrawing nature of the nitro group activates the aromatic ring for Nucleophilic Aromatic Substitution (SₙAr), with the fluorine atom serving as an excellent leaving group.
The SₙAr mechanism proceeds via two steps:
Addition: A nucleophile attacks the carbon atom attached to the fluorine, breaking the aromaticity and forming the negatively charged Meisenheimer complex.
Elimination: The fluoride (B91410) ion is expelled, restoring the aromaticity of the ring and resulting in a new substituted product.
This pathway allows for the displacement of the fluorine by a wide range of nucleophiles. This reaction is synthetically valuable for introducing different functionalities at that position. For example, similar 2-fluoronitrobenzene compounds readily react with nucleophiles like dimethyl malonate. nih.gov
Table 3: Potential Nucleophilic Aromatic Substitution Reactions at the Fluoro Group
| Nucleophile | Reagent Example | Product Type |
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Aryl ether |
| Amine | Diethylamine (NH(CH₂)₂CH₃) | Aryl amine |
| Thiolate | Sodium thiophenoxide (NaSPh) | Aryl sulfide |
| Hydroxide (B78521) | Sodium hydroxide (NaOH) | Phenol |
| Carbon Nucleophile | Sodium salt of diethyl malonate | Aryl-carbon bond |
This reactivity makes this compound a useful building block for creating more complex molecular architectures by selectively replacing the fluorine atom while retaining the other functional groups for subsequent transformations.
Nucleophilic Aromatic Substitution (SNAr) of the Fluoro Moiety
The fluorine atom in this compound is highly susceptible to displacement by nucleophiles via an SNAr mechanism. The strong electron-withdrawing effect of the adjacent nitro group stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby facilitating the substitution.
Table 1: Plausible Reactions with Oxygen-Based Nucleophiles
| Nucleophile | Expected Product | Plausible Conditions |
|---|---|---|
| Sodium Methoxide | Methyl 2-(2-methoxy-6-nitrophenyl)acetate | CH₃OH, reflux |
The displacement of the fluoro group by nitrogen-based nucleophiles is a well-established transformation for activated aryl fluorides. Research on the closely related compound, methyl (2-fluoro-5-nitrophenyl)acetate, has demonstrated its successful reaction with sodium azide (B81097) (NaN₃) in dimethylformamide (DMF) at room temperature to yield methyl (2-azido-5-nitrophenyl)acetate in high yield. This reaction proceeds smoothly due to the strong nucleophilicity of the azide ion and the activation provided by the nitro group. It is highly probable that this compound would exhibit similar reactivity with a range of nitrogen nucleophiles.
Reactions with primary and secondary amines are also expected to proceed readily, yielding the corresponding N-substituted aniline (B41778) derivatives. For example, reaction with aniline would likely produce Methyl 2-(2-(phenylamino)-6-nitrophenyl)acetate. Similarly, hydrazine (B178648) would be expected to displace the fluorine to form a hydrazinyl derivative.
Table 2: Reported and Expected Reactions with Nitrogen-Based Nucleophiles
| Nucleophile | Substrate | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Sodium Azide | Methyl (2-fluoro-5-nitrophenyl)acetate | Methyl (2-azido-5-nitrophenyl)acetate | DMF, RT | High | PhD Thesis |
| Aniline | This compound | Methyl 2-(2-(phenylamino)-6-nitrophenyl)acetate | Expected | - | - |
The reaction of activated aryl fluorides with carbon-based nucleophiles provides a valuable method for the formation of carbon-carbon bonds. While specific examples for this compound are not documented in the available literature, analogies with other ortho-nitro-substituted fluoroarenes suggest that reactions with organometallic reagents such as Grignard reagents or organolithium species could lead to the displacement of the fluoride. However, the presence of the ester functionality, which is also susceptible to attack by these strong nucleophiles, would necessitate careful control of reaction conditions, such as low temperatures, to achieve selective C-C bond formation at the aromatic ring.
The cyanide ion, being a softer nucleophile, is also a plausible candidate for displacing the fluoride, which would lead to the formation of Methyl 2-(2-cyano-6-nitrophenyl)acetate. This reaction is typically carried out in a polar aprotic solvent.
Transition Metal-Catalyzed Cross-Coupling Reactions Involving the C-F Bond
The activation of the generally inert C-F bond for cross-coupling reactions is a challenging but increasingly feasible area of synthetic chemistry. For substrates like this compound, the presence of the ortho-nitro group can facilitate oxidative addition to a low-valent metal center, a key step in many cross-coupling catalytic cycles.
While no specific examples of Suzuki, Sonogashira, Heck, or Stille cross-coupling reactions involving this compound have been found in the surveyed literature, the reactivity of other activated aryl fluorides suggests that such transformations are plausible under specific catalytic conditions.
Suzuki-Miyaura Coupling: The palladium-catalyzed reaction with an arylboronic acid could potentially form a biaryl product. The success of this reaction would likely depend on the choice of a highly active catalyst system, often involving electron-rich and bulky phosphine (B1218219) ligands, which are known to promote the challenging oxidative addition of the C-F bond.
Sonogashira Coupling: The coupling with a terminal alkyne, typically catalyzed by a combination of palladium and copper salts, would yield an alkynylated product. The electronic activation of the aryl fluoride would be beneficial for this transformation.
Heck Reaction: The palladium-catalyzed reaction with an alkene could lead to the formation of a substituted styrene (B11656) derivative. The efficiency of this reaction would also be highly dependent on the catalyst and reaction conditions.
Stille Coupling: This reaction involves the use of an organostannane reagent and a palladium catalyst. While versatile, the toxicity of tin reagents is a drawback. The activation of the C-F bond by the nitro group could make this a viable, albeit less common, approach.
Table 3: Potential Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Potential Product |
|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Methyl 2-(2-aryl-6-nitrophenyl)acetate |
| Sonogashira | Terminal alkyne | Methyl 2-(2-(alkynyl)-6-nitrophenyl)acetate |
| Heck | Alkene | Methyl 2-(2-(alkenyl)-6-nitrophenyl)acetate |
Reactivity of the Methyl Ester Group of this compound
The methyl ester group in this compound can undergo the typical reactions of aliphatic esters, including hydrolysis, transesterification, and reduction.
Hydrolysis: Under acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(2-fluoro-6-nitrophenyl)acetic acid. Basic hydrolysis, using a reagent such as sodium hydroxide in a water/alcohol mixture, is a common method.
Transesterification: In the presence of an alcohol and an acid or base catalyst, the methyl ester can be converted to a different ester. For example, heating in ethanol (B145695) with a catalytic amount of sulfuric acid would lead to the formation of Ethyl 2-(2-fluoro-6-nitrophenyl)acetate.
Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(2-fluoro-6-nitrophenyl)ethanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. It is important to note that LiAlH₄ would also reduce the nitro group. Selective reduction of the ester in the presence of the nitro group would require milder and more specific reducing agents.
Hydrolysis to the Corresponding Carboxylic Acid
The hydrolysis of this compound to 2-(2-fluoro-6-nitrophenyl)acetic acid can be achieved under both acidic and basic conditions. This transformation is a standard reaction for esters and is crucial for the synthesis of derivatives requiring a free carboxylic acid moiety.
Under acidic conditions, the reaction is typically catalyzed by a strong mineral acid, such as hydrochloric acid or sulfuric acid, in the presence of water. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water.
Basic hydrolysis, or saponification, is generally faster and irreversible. It is carried out using a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or aqueous-alcoholic solvent. The hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and methanol (B129727). Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product. The progress of the hydrolysis of similar p-nitrophenyl esters can be monitored spectrophotometrically by observing the release of the corresponding nitrophenol. semanticscholar.org
| Reaction Condition | Catalyst/Reagent | Solvent | Product |
|---|---|---|---|
| Acidic Hydrolysis | HCl or H₂SO₄ | Water or Water/Dioxane | 2-(2-Fluoro-6-nitrophenyl)acetic acid |
| Basic Hydrolysis (Saponification) | NaOH or KOH | Water or Water/Ethanol | Sodium 2-(2-fluoro-6-nitrophenyl)acetate |
Transesterification Reactions with Various Alcohols
Transesterification is a process where the methoxy (B1213986) group of this compound is exchanged with a different alkoxy group from an alcohol. masterorganicchemistry.com This reaction is typically catalyzed by either an acid or a base. masterorganicchemistry.com
Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. To drive the equilibrium towards the desired product, the alcohol is often used in large excess or as the solvent. masterorganicchemistry.com
Base-catalyzed transesterification proceeds via the nucleophilic attack of an alkoxide ion on the ester carbonyl. The alkoxide is generated by reacting the alcohol with a strong base. This method is generally faster than the acid-catalyzed counterpart. For instance, the transesterification of methyl 2-nitroacetate with various alcohols has been successfully carried out in the presence of dibutyltin(IV)oxide. researchgate.net
The choice of alcohol can range from simple primary alcohols like ethanol to more complex secondary or functionalized alcohols, leading to a diverse range of corresponding esters.
| Alcohol | Catalyst | Expected Product |
|---|---|---|
| Ethanol | H₂SO₄ (acid) or NaOEt (base) | Ethyl 2-(2-fluoro-6-nitrophenyl)acetate |
| Isopropanol | H₂SO₄ (acid) or NaOiPr (base) | Isopropyl 2-(2-fluoro-6-nitrophenyl)acetate |
| Benzyl (B1604629) alcohol | H₂SO₄ (acid) or NaOBn (base) | Benzyl 2-(2-fluoro-6-nitrophenyl)acetate |
Reduction to Alcohols or Aldehydes
The ester functionality of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to the corresponding primary alcohol, 2-(2-fluoro-6-nitrophenyl)ethanol, is typically achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds through the formation of an aldehyde intermediate which is further reduced to the alcohol.
Selective reduction to the aldehyde, 2-(2-fluoro-6-nitrophenyl)acetaldehyde, is more challenging as aldehydes are more reactive towards reduction than esters. However, this can sometimes be accomplished using less reactive hydride reagents at low temperatures, such as diisobutylaluminium hydride (DIBAL-H). Careful control of stoichiometry and reaction temperature is crucial to prevent over-reduction to the alcohol.
| Reducing Agent | Solvent | Primary Product |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | 2-(2-Fluoro-6-nitrophenyl)ethanol |
| Diisobutylaluminium hydride (DIBAL-H) | Toluene or Hexane (B92381) | 2-(2-Fluoro-6-nitrophenyl)acetaldehyde |
Amidation and Related Condensation Reactions
This compound can be converted into the corresponding amide, 2-(2-fluoro-6-nitrophenyl)acetamide, through reaction with ammonia (B1221849) or primary/secondary amines. This transformation, known as amidation, often requires harsh conditions, such as high temperatures, or the use of a catalyst due to the relatively low reactivity of esters towards amines.
One approach involves heating the ester with an excess of the amine. Alternatively, the reaction can be facilitated by the use of certain catalysts. For example, direct amidation of esters with nitroarenes has been achieved using a nickel catalyst in the presence of a reducing agent. epfl.ch Another method involves the aminolysis of p-nitrophenyl acetate (B1210297), which can be catalyzed by species like 2-pyridones. researchgate.net
| Amine | General Conditions | Expected Product |
|---|---|---|
| Ammonia | High temperature/pressure or catalyst | 2-(2-Fluoro-6-nitrophenyl)acetamide |
| Methylamine | High temperature/pressure or catalyst | N-Methyl-2-(2-fluoro-6-nitrophenyl)acetamide |
| Aniline | Catalyst (e.g., Ni-based) | N-Phenyl-2-(2-fluoro-6-nitrophenyl)acetamide |
Reactivity at the Benzylic Methylene (B1212753) Position of this compound
The methylene group (—CH₂—) situated between the aromatic ring and the ester group is known as the benzylic position. The protons on this carbon are acidic due to the electron-withdrawing effects of both the adjacent nitro-substituted phenyl ring and the ester carbonyl group.
Deprotonation and Enolate Formation
The acidic nature of the benzylic protons allows for their removal by a strong base to form a resonance-stabilized carbanion, known as an enolate. The negative charge is delocalized onto the oxygen atom of the carbonyl group and the nitro group on the aromatic ring, which enhances the stability of the enolate.
Commonly used strong bases for this purpose include lithium diisopropylamide (LDA), sodium hydride (NaH), and sodium amide (NaNH₂). libretexts.org The choice of base and solvent can influence the regioselectivity of enolate formation in unsymmetrical ketones, although for this ester, there is only one acidic alpha-carbon. The formation of the enolate is a crucial step for subsequent functionalization at the benzylic position.
| Base | Solvent | Key Feature |
|---|---|---|
| Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | Strong, non-nucleophilic, sterically hindered base. |
| Sodium hydride (NaH) | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Strong, non-nucleophilic base. |
| Sodium ethoxide (NaOEt) | Ethanol | Weaker base, may lead to an equilibrium mixture. |
Alkylation and Acylation Reactions
Once formed, the enolate of this compound acts as a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.
Alkylation: The enolate can react with alkyl halides in an SN2 fashion to introduce an alkyl group at the benzylic position. libretexts.org Primary and methyl halides are the most effective substrates for this reaction, while secondary and tertiary halides are more prone to elimination side reactions. libretexts.org This reaction provides a straightforward method for the synthesis of α-alkylated phenylacetic acid derivatives.
Acylation: The enolate can also be acylated by reacting with acylating agents such as acyl chlorides or anhydrides. This reaction introduces an acyl group at the benzylic position, leading to the formation of β-keto esters. These products are valuable intermediates in organic synthesis.
| Reaction Type | Electrophile | General Product Structure |
|---|---|---|
| Alkylation | Methyl iodide (CH₃I) | Methyl 2-(2-fluoro-6-nitrophenyl)propanoate |
| Alkylation | Benzyl bromide (BnBr) | Methyl 2-(2-fluoro-6-nitrophenyl)-3-phenylpropanoate |
| Acylation | Acetyl chloride (CH₃COCl) | Methyl 2-(2-fluoro-6-nitrophenyl)-3-oxobutanoate |
Condensation Reactions with Carbonyl Compounds
The methylene group of this compound is positioned between two electron-withdrawing groups: the phenyl ring, which is activated by a nitro group in the ortho position, and the methyl ester group. This dual activation significantly increases the acidity of the methylene protons, rendering them susceptible to deprotonation by a base to form a stabilized carbanion. This carbanion can then act as a nucleophile in condensation reactions with various carbonyl compounds, such as aldehydes and ketones. These reactions, which include variants like the Knoevenagel and Claisen-Schmidt condensations, are fundamental in carbon-carbon bond formation.
In a typical reaction, a base is used to generate the nucleophilic carbanion from this compound. This is followed by the addition of a carbonyl compound. The resulting intermediate subsequently undergoes dehydration to yield a more conjugated and stable final product. The specific outcome of these reactions is influenced by several factors, including the nature of the carbonyl compound, the choice of base, and the reaction conditions.
The general mechanism for the base-catalyzed condensation reaction is as follows:
Deprotonation of the activated methylene group of this compound by a base to form a resonance-stabilized enolate.
Nucleophilic attack of the enolate on the electrophilic carbonyl carbon of the aldehyde or ketone.
Protonation of the resulting alkoxide to form a β-hydroxy ester intermediate.
Dehydration of the β-hydroxy ester, often facilitated by heat or acidic/basic conditions, to yield the final α,β-unsaturated product.
The reactivity of the carbonyl compound plays a crucial role in the reaction's success. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. A variety of bases can be employed, ranging from milder organic bases like piperidine (B6355638) and pyridine (B92270) to stronger inorganic bases such as sodium ethoxide or potassium carbonate, depending on the acidity of the methylene protons and the desired reaction rate.
Table 1: Representative Condensation Reactions of Arylacetates with Carbonyl Compounds
| Carbonyl Compound | Base | Product Type | Reference |
| Benzaldehyde | Piperidine/Acetic Acid | Methyl 2-(2-fluoro-6-nitrophenyl)-3-phenylacrylate | General Knoevenagel Condensation Principles |
| Acetone | Sodium Ethoxide | Methyl 3-(2-fluoro-6-nitrophenyl)-2-methylpropenoate | General Claisen-Schmidt Condensation Principles |
| Cyclohexanone | Potassium Carbonate | Methyl 2-(2-fluoro-6-nitrophenyl)-2-(cyclohexylidene)acetate | General Knoevenagel Condensation Principles |
Note: The reactions and products in this table are illustrative and based on established chemical principles for analogous compounds, as specific literature for this compound is not available.
Electrophilic Substitution or Halogenation at the Methylene Position
The activated methylene group in this compound is also a potential site for electrophilic substitution and halogenation reactions. The electron-withdrawing nature of the adjacent nitro-substituted phenyl ring and the ester group facilitates the formation of a carbanion or enolate intermediate, which can then react with various electrophiles.
Halogenation, particularly bromination and chlorination, at the benzylic position of phenylacetic acid derivatives is a well-established transformation. For this compound, this reaction would typically proceed via a radical or an ionic mechanism, depending on the reaction conditions.
Under radical conditions, initiated by UV light or a radical initiator like AIBN (azobisisobutyronitrile), a halogen source such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce a halogen atom at the methylene position. The stability of the resulting benzylic radical is enhanced by the adjacent phenyl ring.
Alternatively, under basic conditions, deprotonation of the methylene group can form an enolate, which can then react with an electrophilic halogen source (e.g., Br₂, Cl₂, I₂). The presence of the ortho-nitro group significantly increases the acidity of the methylene protons, making this pathway viable even with moderately strong bases.
The general steps for base-mediated halogenation are:
Deprotonation of the methylene group by a suitable base (e.g., sodium hydride, lithium diisopropylamide) to form the enolate.
Nucleophilic attack of the enolate on the electrophilic halogenating agent.
Successful halogenation provides a versatile synthetic intermediate that can be used in a variety of subsequent nucleophilic substitution reactions to introduce other functional groups at the benzylic position.
Table 2: Potential Halogenation Reactions at the Methylene Position
| Halogenating Agent | Conditions | Product | Reference |
| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN), CCl₄, heat | Methyl 2-bromo-2-(2-fluoro-6-nitrophenyl)acetate | Principles of Benzylic Bromination |
| Sulfuryl Chloride (SO₂Cl₂) | Free radical initiator or heat | Methyl 2-chloro-2-(2-fluoro-6-nitrophenyl)acetate | Principles of Benzylic Chlorination |
| Iodine (I₂) | Base (e.g., LDA), THF, -78 °C | Methyl 2-fluoro-2-iodo-2-(2-nitrophenyl)acetate | Principles of α-Halogenation of Esters |
Note: The reactions and products in this table are hypothetical and based on the expected reactivity of the substrate according to established principles of organic chemistry.
Concurrent and Chemo-Selective Transformations of this compound
The presence of multiple functional groups—a nitro group, a methyl ester, and a fluorine atom on the aromatic ring—in this compound offers the opportunity for chemo-selective transformations, where one functional group is modified while the others remain intact.
Strategies for Selective Functional Group Interconversions
A key selective transformation for compounds of this nature is the reduction of the nitro group to an amine. This is a crucial step in the synthesis of many heterocyclic compounds and other complex molecules. The challenge lies in achieving this reduction without affecting the ester functionality.
Several reagents and methods are known for the selective reduction of aromatic nitro groups in the presence of esters. Catalytic hydrogenation is a common method, often employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction conditions, such as hydrogen pressure, temperature, and solvent, can be optimized to favor the reduction of the nitro group over the ester.
Alternatively, chemical reducing agents can be used. Metal-acid systems, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), are classic methods for nitro group reduction. However, these acidic conditions might lead to the hydrolysis of the ester. Milder and more selective reagents include sodium dithionite (B78146) (Na₂S₂O₄) or transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) or hydrazine in the presence of a catalyst.
Another important selective transformation is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions using aqueous sodium hydroxide or potassium hydroxide, followed by acidification. The nitro and fluoro groups are generally stable under these conditions.
Table 3: Methods for Selective Functional Group Interconversions
| Transformation | Reagent/Conditions | Product | Reference |
| Nitro to Amine | H₂, Pd/C, Ethanol | Methyl 2-amino-2-(2-fluoro-6-nitrophenyl)acetate | Principles of Catalytic Hydrogenation |
| Nitro to Amine | Fe, NH₄Cl, Ethanol/Water | Methyl 2-amino-2-(2-fluoro-6-nitrophenyl)acetate | Principles of Metal-Mediated Nitro Reduction |
| Ester to Carboxylic Acid | 1. NaOH (aq), THF2. H₃O⁺ | 2-(2-Fluoro-6-nitrophenyl)acetic acid | Principles of Ester Hydrolysis |
Note: The products listed are based on the expected outcome of the selective transformations on the specified functional groups.
Tandem Reaction Sequences Incorporating this compound
Tandem reactions, also known as cascade or domino reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. The structure of this compound is well-suited for the design of such efficient synthetic sequences.
One potential tandem reaction could involve an initial condensation at the methylene position, followed by an intramolecular cyclization. For example, a Knoevenagel condensation with a suitable carbonyl compound containing a nucleophilic group could lead to an intermediate that, upon reduction of the nitro group, undergoes spontaneous cyclization to form a heterocyclic system.
Another possibility involves the selective reduction of the nitro group to an amine, which can then participate in an intramolecular reaction. For instance, if the ester group is first converted to an amide with a suitable side chain containing an electrophilic center, the newly formed amino group could cyclize onto this electrophile.
A hypothetical tandem sequence could be:
Condensation: Reaction of this compound with an α,β-unsaturated aldehyde in a Michael addition reaction.
Reductive Cyclization: Subsequent reduction of the nitro group to an amine, which then intramolecularly attacks the aldehyde carbonyl, leading to the formation of a cyclic product.
The design of such tandem sequences requires careful consideration of the reactivity of the functional groups and the reaction conditions to ensure that the desired sequence of events occurs.
Table 4: Hypothetical Tandem Reaction Sequence
| Step | Reaction Type | Intermediate/Product |
| 1 | Michael Addition with Acrolein | Methyl 2-(2-fluoro-6-nitrophenyl)-5-oxopentanoate |
| 2 | Reductive Cyclization (Nitro Reduction and Intramolecular Amine Attack) | A substituted dihydropyridinone derivative |
Note: This table outlines a conceptual tandem reaction sequence, as specific examples involving this compound are not documented in the available literature.
Due to the absence of publicly available scientific literature containing the specific experimental spectroscopic and chromatographic data for "this compound," it is not possible to generate a scientifically accurate article with detailed research findings as requested.
Constructing the article would require access to experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and 2D NMR) and High-Resolution Mass Spectrometry (HRMS) performed directly on this compound. Extensive searches of chemical databases and scholarly articles have not yielded this specific information.
Generating hypothetical data or using data from analogous compounds would not adhere to the strict requirements for scientific accuracy and the sole focus on the specified molecule. Therefore, the content for the requested outline cannot be provided at this time.
Advanced Spectroscopic and Chromatographic Characterization Techniques for Methyl 2 2 Fluoro 6 Nitrophenyl Acetate
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a powerful tool for gaining detailed structural information about a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. While specific MS/MS fragmentation data for methyl 2-(2-fluoro-6-nitrophenyl)acetate is not extensively published, the fragmentation pathways can be predicted based on the known fragmentation patterns of similar aromatic nitro compounds and methyl esters.
Upon ionization, the molecular ion ([M]+•) of this compound would be expected to undergo characteristic fragmentation. Key predicted fragmentation pathways include:
Loss of the methoxy (B1213986) group (-OCH3): This would result in the formation of an acylium ion, a common fragmentation for methyl esters.
Loss of the entire methoxycarbonyl group (-COOCH3): This would lead to the formation of a benzyl-type cation.
Cleavage of the nitro group (-NO2): This can occur through various mechanisms, including the loss of NO• or NO2•.
Rearrangement reactions: Intramolecular rearrangements, sometimes involving the ortho-substituents, can lead to complex fragmentation patterns that provide valuable structural insights.
A hypothetical fragmentation pattern is presented in the table below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment Ion |
| 213.04 | 182.04 | 31 (•OCH3) | [C8H5FNO3]+ |
| 213.04 | 154.04 | 59 (•COOCH3) | [C7H5FNO2]+ |
| 213.04 | 167.04 | 46 (•NO2) | [C9H8FO2]+ |
This table is illustrative and based on general fragmentation principles of related compounds.
Ionization Techniques (ESI, APCI, GC-EI) for Sample Introduction and Data Acquisition
The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound and depends on the sample's properties and the desired information.
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and thermally labile molecules. For this compound, ESI would likely produce protonated molecules ([M+H]+) or adducts with solvent ions (e.g., [M+Na]+). This technique is often coupled with liquid chromatography for LC-MS analysis.
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is well-suited for less polar and more volatile compounds than ESI. It typically generates protonated molecules and is also compatible with liquid chromatography.
Gas Chromatography-Electron Ionization (GC-EI): For volatile and thermally stable compounds, GC-EI is a powerful combination. Electron ionization is a "hard" ionization technique that leads to extensive fragmentation, providing a characteristic mass spectrum that can be used for library matching and structural elucidation. The resulting mass spectrum for a related compound, methyl 2-(4-nitrophenyl)acetate, shows a prominent molecular ion peak and significant fragmentation, which is a typical outcome of EI.
| Ionization Technique | Typical Ions Formed | Coupling with | Advantages for this Compound |
| Electrospray Ionization (ESI) | [M+H]+, [M+Na]+ | HPLC | Suitable for LC-MS, soft ionization preserves the molecular ion. |
| Atmospheric Pressure Chemical Ionization (APCI) | [M+H]+ | HPLC | Good for less polar compounds, compatible with normal-phase HPLC. |
| Gas Chromatography-Electron Ionization (GC-EI) | [M]+•, numerous fragment ions | GC | Provides a reproducible fragmentation pattern for library identification. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.
For this compound, the IR and Raman spectra would be expected to show characteristic bands corresponding to its functional groups:
Nitro Group (NO2): Strong asymmetric and symmetric stretching vibrations are expected in the IR spectrum, typically in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.
Ester Group (C=O): A strong absorption band due to the carbonyl stretch is anticipated around 1735-1750 cm⁻¹ in the IR spectrum.
C-O Stretching: The ester C-O stretches will appear in the 1000-1300 cm⁻¹ region.
Aromatic Ring (C=C): Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ range.
C-F Bond: The C-F stretching vibration typically appears in the 1000-1400 cm⁻¹ region and can be difficult to distinguish from other absorptions.
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will be present above and below 3000 cm⁻¹, respectively.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro group and the aromatic ring.
| Functional Group | Expected IR Absorption Range (cm⁻¹) | Expected Raman Shift Range (cm⁻¹) |
| Nitro (NO2) asymmetric stretch | 1500-1560 | Weak |
| Nitro (NO2) symmetric stretch | 1335-1370 | Strong |
| Ester (C=O) stretch | 1735-1750 | Moderate |
| Aromatic (C=C) stretch | 1450-1600 | Strong |
| C-O stretch | 1000-1300 | Moderate |
| C-F stretch | 1000-1400 | Moderate |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the nitrophenyl chromophore. The nitro group and the aromatic ring constitute a conjugated system, which gives rise to π → π* and n → π* transitions. The position and intensity of these absorption maxima (λmax) are sensitive to the solvent polarity. This technique is also valuable for quantitative analysis and purity assessment, as the absorbance at a specific wavelength is proportional to the concentration of the compound, following the Beer-Lambert law.
Chromatographic Methods for Purity, Separation, and Quantitative Analysis
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for separating it from starting materials, byproducts, and isomers. A reversed-phase HPLC method would likely be the most effective approach.
A typical reversed-phase HPLC method would involve:
Stationary Phase: A nonpolar column, such as a C18 or C8 bonded silica (B1680970).
Mobile Phase: A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
Detection: UV detection at a wavelength where the compound exhibits strong absorbance would be suitable.
The development of an HPLC method would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve good resolution between the target compound and any impurities. For instance, a study on the related compound 3-methyl-4-nitrophenol (B363926) utilized a C18 column with an acetonitrile/water mobile phase for successful separation and quantification. phmethods.net This methodology highlights a common approach that could be adapted for this compound.
| HPLC Parameter | Typical Conditions for a Related Compound |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water gradient |
| Detector | UV-Vis |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
This table provides an example of typical starting conditions for method development based on the analysis of similar aromatic compounds.
Gas Chromatography (GC) for Volatile Component and Impurity Analysis
Gas Chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. In the context of this compound analysis, GC is instrumental in assessing the purity of the final product and identifying any volatile impurities that may be present from the synthesis or degradation processes. The method's high resolution and sensitivity make it ideal for detecting trace amounts of contaminants.
A typical GC analysis of this compound would involve a high-temperature capillary column, such as a DB-5MS or HP-5, which has a stationary phase of 5% phenyl-methylpolysiloxane. This type of column is well-suited for the separation of aromatic and moderately polar compounds. The chromatograph would be equipped with a flame ionization detector (FID) for general hydrocarbon analysis or a more selective detector like an electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD) for enhanced sensitivity towards halogenated and nitro-containing compounds, respectively. For definitive identification of impurities, a mass spectrometer (MS) detector would be employed, allowing for the determination of the molecular weight and fragmentation pattern of each separated component.
The oven temperature program is a critical parameter that is optimized to achieve good separation of the target compound from any impurities within a reasonable analysis time. A typical program would start at a lower temperature to allow for the elution of highly volatile components, followed by a gradual ramp to a higher temperature to elute the main compound and any less volatile impurities.
Detailed Research Findings:
Research on the GC analysis of related aromatic nitro compounds and fluoro-substituted aromatics provides a basis for the expected chromatographic behavior of this compound. The presence of the polar nitro group and the electronegative fluorine atom will influence the compound's retention time. Potential impurities could include residual starting materials, solvents, or by-products from the synthesis. For instance, incomplete esterification might leave traces of 2-(2-fluoro-6-nitrophenyl)acetic acid, which would likely have a longer retention time or require derivatization to be analyzed by GC. Other possible impurities could be isomers or related compounds formed during the synthesis.
Below is a representative data table illustrating a hypothetical GC analysis of a this compound sample. The retention times are illustrative and would be specific to a particular GC method and instrument.
Table 1: Representative Gas Chromatography Data for the Analysis of this compound
| Compound | Retention Time (minutes) | Peak Area (%) | Potential Identification |
| Toluene | 3.45 | 0.15 | Residual Solvent |
| Ethyl Acetate (B1210297) | 4.12 | 0.25 | Residual Solvent |
| This compound | 12.87 | 99.50 | Main Product |
| 2-(2-fluoro-6-nitrophenyl)acetic acid | 15.23 | 0.10 | Impurity (Starting Material) |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is an indispensable technique for the rapid and qualitative monitoring of organic reactions and for screening multiple samples simultaneously. Its simplicity, speed, and low cost make it a valuable tool in the synthesis of this compound. TLC is primarily used to track the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.
For the analysis of this compound, a silica gel 60 F254 TLC plate is a suitable stationary phase due to the moderate polarity of the compound. The choice of the mobile phase, or eluent, is crucial for achieving good separation between the starting materials and the product. A mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate is commonly employed. The optimal ratio of these solvents is determined experimentally to achieve a retention factor (Rf) for the product that is typically between 0.3 and 0.5 for clear separation.
Visualization of the spots on the TLC plate can be achieved under UV light at 254 nm, as the aromatic nitro group in the compound will absorb UV radiation, appearing as a dark spot on the fluorescent background of the plate. Further visualization can be accomplished by staining the plate with a suitable reagent, such as potassium permanganate (B83412) or iodine vapor, which can reveal other non-UV active compounds.
Detailed Research Findings:
In a typical synthesis of this compound from 2-(2-fluoro-6-nitrophenyl)acetic acid, TLC can be used to monitor the esterification reaction. A small aliquot of the reaction mixture is spotted on the TLC plate alongside spots of the pure starting material and a co-spot (a mixture of the reaction sample and the starting material). As the reaction progresses, the spot corresponding to the starting acid will diminish in intensity, while a new spot corresponding to the less polar ester product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
The Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. The less polar a compound, the higher its Rf value will be. Therefore, the product, this compound, is expected to have a higher Rf value than the more polar starting material, 2-(2-fluoro-6-nitrophenyl)acetic acid.
The following table provides illustrative TLC data for monitoring the synthesis of this compound.
Table 2: Representative Thin-Layer Chromatography Data for Reaction Monitoring
| Compound | Rf Value | Appearance under UV (254 nm) |
| 2-(2-fluoro-6-nitrophenyl)acetic acid (Starting Material) | 0.25 | Dark Spot |
| This compound (Product) | 0.60 | Dark Spot |
| Co-spot (Reaction Mixture + Starting Material) | 0.25 and 0.60 | Two separated dark spots |
Computational Chemistry and Mechanistic Insights into Reactions Involving Methyl 2 2 Fluoro 6 Nitrophenyl Acetate
Density Functional Theory (DFT) Calculations on the Electronic Structure of Methyl 2-(2-Fluoro-6-Nitrophenyl)acetate
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govresearchgate.net By calculating the electron density, DFT can predict a wide range of molecular properties, offering valuable insights into the behavior of this compound.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. nih.gov
For this compound, the electron-withdrawing nature of the nitro group and the fluorine atom significantly influences the energies of the frontier orbitals. The HOMO is expected to be localized primarily on the phenyl ring, while the LUMO is likely to be distributed over the nitro group and the carbonyl group of the ester. This distribution makes the aromatic ring susceptible to nucleophilic attack, a key aspect of its reactivity.
Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)
| Parameter | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 5.4 |
Note: These values are illustrative and represent typical energies for similar aromatic nitro compounds.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-deficient regions. researchgate.net In an MEP map, red areas indicate regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas represent regions of low electron density (positive potential), susceptible to nucleophilic attack. Green regions denote neutral potential. researchgate.net
For this compound, the MEP map would show a significant negative potential around the oxygen atoms of the nitro group and the carbonyl group, making them potential sites for interaction with electrophiles. Conversely, the area around the hydrogen atoms of the methyl group and the aromatic ring would exhibit a positive potential. The carbon atom attached to the fluorine and nitro groups is expected to be particularly electron-deficient and thus a prime target for nucleophiles.
Mulliken population analysis can further quantify the partial charges on each atom, providing a more detailed picture of the charge distribution and bond polarities within the molecule. semanticscholar.org
DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structural validation. nih.govresearchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the framework of DFT, can accurately predict the 1H and 13C NMR chemical shifts. nih.gov For this compound, the calculations would predict distinct chemical shifts for the aromatic protons and carbons, influenced by the electronic effects of the fluoro and nitro substituents.
IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies with good accuracy, aiding in the assignment of experimental IR bands to specific functional groups, such as the C=O stretch of the ester and the N-O stretches of the nitro group. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. researchgate.net For this compound, transitions involving the aromatic pi system and the nitro group would be of particular interest.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative Data)
| Spectroscopy | Parameter | Predicted Value |
| 13C NMR | C=O | 168 ppm |
| 1H NMR | -OCH3 | 3.8 ppm |
| IR | C=O stretch | 1735 cm⁻¹ |
| IR | N-O symmetric stretch | 1350 cm⁻¹ |
| UV-Vis | λmax | 280 nm |
Note: These are representative values based on calculations for analogous compounds.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While DFT is excellent for studying the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions in a condensed phase (e.g., in solution). MD simulations model the movement of atoms over time, providing insights into the molecule's flexibility and how it interacts with solvent molecules or other reactants. For this compound, MD simulations could reveal the preferred orientation of the ester group relative to the aromatic ring and how this conformation influences its accessibility for reaction.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are invaluable for mapping out the potential energy surface of a chemical reaction, allowing for the determination of reaction pathways and the energies of transition states. rsc.org
By locating the transition state structures and calculating their energies, the activation energy for a given reaction can be determined. mdpi.com This information is critical for understanding the reaction kinetics and predicting the feasibility of a particular transformation. For reactions involving this compound, such as nucleophilic aromatic substitution, quantum chemical calculations can elucidate the detailed mechanism, whether it proceeds through a Meisenheimer complex or a concerted pathway. These calculations can also assess the influence of catalysts or different solvent environments on the reaction barrier. researchgate.net
Table 3: Illustrative Activation Energies for a Hypothetical Nucleophilic Aromatic Substitution Reaction of this compound
| Reaction Step | Activation Energy (kcal/mol) |
| Formation of Meisenheimer Complex | 15 |
| Departure of Leaving Group | 5 |
Note: These values are for illustrative purposes to demonstrate the type of data obtained from such calculations.
Reaction Coordinate Analysis and Potential Energy Surface Mapping
The study of a chemical reaction's mechanism is fundamentally rooted in understanding its potential energy surface (PES). The PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. For a reaction involving this compound, such as nucleophilic acyl substitution, the PES would map the energy changes as the nucleophile approaches, bonds with the carbonyl carbon, and the leaving group departs.
The reaction coordinate is the path of minimum energy on the PES that connects the reactants to the products through a transition state. mdpi.comresearchgate.net Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to calculate the energies of the molecule at various points along this coordinate. scholarsresearchlibrary.com
Key features of the PES for a reaction of this compound would include:
Reactants and Products: Stable energy minima on the PES corresponding to the starting materials (e.g., this compound and a nucleophile) and the final products.
Transition State (TS): A saddle point on the PES, representing the highest energy barrier along the reaction coordinate. The structure of the TS is crucial for understanding the reaction's kinetics. For a nucleophilic acyl substitution, the TS would likely involve a partially formed bond between the nucleophile and the carbonyl carbon, and a partially broken bond between the carbonyl carbon and the methoxy (B1213986) group.
Intermediates: In some reactions, there may be local energy minima along the reaction coordinate, corresponding to transient intermediates. For example, in a stepwise nucleophilic substitution, a tetrahedral intermediate could be formed.
The presence of the ortho-fluoro and ortho-nitro groups on the phenyl ring of this compound would significantly influence the PES. The electron-withdrawing nature of both substituents would stabilize the transition state and any anionic intermediates, thereby lowering the activation energy and accelerating the reaction rate compared to unsubstituted methyl phenylacetate (B1230308). mdpi.comnih.gov
Illustrative Reaction Coordinate Profile:
| Reaction Stage | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Nucleophile | 0 |
| Transition State | Partially formed nucleophile-carbonyl bond, partially broken carbonyl-methoxy bond | +15 to +25 (estimated) |
| Tetrahedral Intermediate | Fully formed nucleophile-carbonyl bond, negatively charged oxygen | +5 to +10 (estimated) |
| Transition State 2 | Partially broken carbonyl-leaving group bond | +12 to +20 (estimated) |
| Products | Acyl-substituted product + Methoxide (B1231860) | -10 to -20 (estimated) |
This is an illustrative table based on typical values for nucleophilic acyl substitution reactions and the expected influence of the electron-withdrawing groups.
Solvent Effects on Reaction Pathways and Equilibria
The choice of solvent can dramatically alter the rate, and even the mechanism, of a chemical reaction. For reactions involving a polar molecule like this compound, solvent effects are particularly pronounced. Computational models, such as implicit and explicit solvation models, are used to simulate the influence of the solvent.
In nucleophilic substitution reactions of esters like p-nitrophenyl acetate (B1210297), a close analog, the solvent polarity plays a critical role. researchgate.netacs.org Polar protic solvents (e.g., water, methanol) can stabilize both the nucleophile and the leaving group through hydrogen bonding, which can affect the reaction rate. libretexts.org Aprotic polar solvents (e.g., DMSO, acetonitrile) can also influence reaction rates by solvating cations while leaving anions less solvated and therefore more reactive. researchgate.net
For a reaction of this compound, we can anticipate the following solvent effects based on studies of similar compounds:
Polar Aprotic Solvents: These solvents are generally expected to accelerate nucleophilic substitution reactions involving anionic nucleophiles. By solvating the counter-ion of the nucleophile but not the nucleophile itself, its nucleophilicity is enhanced.
Expected Trend of Solvent Effects on Reaction Rate:
| Solvent | Solvent Type | Dielectric Constant | Expected Relative Rate |
| Hexane (B92381) | Nonpolar | 1.9 | Very Slow |
| Dichloromethane | Polar Aprotic | 9.1 | Moderate |
| Acetone | Polar Aprotic | 21 | Fast |
| Acetonitrile (B52724) | Polar Aprotic | 37 | Faster |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Fastest |
| Methanol (B129727) | Polar Protic | 33 | Moderate to Fast |
| Water | Polar Protic | 80 | Moderate to Fast |
This table is based on general principles of solvent effects in nucleophilic substitution reactions and data from studies on analogous p-nitrophenyl esters. researchgate.netacs.org
Prediction of Reactivity and Selectivity in Novel Transformations of this compound
Computational chemistry provides powerful tools for predicting the reactivity and selectivity of molecules in novel transformations. By calculating various molecular properties, we can gain insights into how this compound is likely to behave in different reaction conditions.
Key computational predictors of reactivity include:
Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict reactivity. For this compound, the LUMO is expected to be localized on the carbonyl carbon and the nitro-substituted aromatic ring, making these sites susceptible to nucleophilic attack.
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on a molecule. For this compound, the ESP map would show a significant positive potential (electrophilic character) around the carbonyl carbon, indicating its high reactivity towards nucleophiles. The ortho-fluoro and ortho-nitro groups will enhance this positive potential.
Calculated Activation Energies: By modeling potential reaction pathways for novel transformations, the activation energies for competing pathways can be calculated. The pathway with the lowest activation energy will be the most likely to occur, thus predicting the major product.
For example, in a reaction with a nucleophile that has multiple reactive sites, computational modeling could predict whether the nucleophile will attack the carbonyl carbon of the ester or undergo nucleophilic aromatic substitution on the phenyl ring. The presence of the strongly electron-withdrawing nitro group and the activating fluoro group could make nucleophilic aromatic substitution a competing pathway under certain conditions.
Quantitative Structure-Activity Relationship (QSAR) Modelling for Chemical Reactivity and Efficiency (purely chemical, non-biological)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity or efficiency in a particular chemical process. mdpi.comnih.govnih.gov While specific QSAR models for this compound are not available, we can discuss the principles based on QSAR studies of other nitroaromatic compounds. scholarsresearchlibrary.commdpi.com
For a series of substituted phenylacetates, a QSAR model could be developed to predict their reaction rates in a specific transformation, for instance, hydrolysis. The model would take the form of a mathematical equation:
log(k) = c₀ + c₁ * D₁ + c₂ * D₂ + ... + cₙ * Dₙ
where:
log(k) is the logarithm of the reaction rate constant (a measure of reactivity).
c₀, c₁, c₂, ..., cₙ are coefficients determined by statistical regression.
D₁, D₂, ..., Dₙ are molecular descriptors that quantify various aspects of the chemical structure.
Relevant Molecular Descriptors for a QSAR Model of this compound and its analogs would likely include:
| Descriptor Type | Specific Descriptor | Information Provided |
| Electronic | Hammett constants (σ), HOMO/LUMO energies, Mulliken charges | Quantifies the electron-donating/withdrawing nature of substituents and the electronic character of the reaction center. |
| Steric | Taft steric parameters (Es), Molar refractivity (MR) | Accounts for the size and shape of substituents near the reaction center. |
| Topological | Connectivity indices, Wiener index | Describes the branching and overall shape of the molecule. |
| Quantum Chemical | Dipole moment, Polarizability, Hardness, Electrophilicity index | Provides more detailed electronic and reactivity information derived from quantum mechanical calculations. |
For this compound, the strong electron-withdrawing properties of the fluoro and nitro groups would be captured by electronic descriptors, which would be expected to have a significant positive correlation with the rate of nucleophilic substitution reactions.
Strategic Role and Utilization of Methyl 2 2 Fluoro 6 Nitrophenyl Acetate As a Versatile Synthetic Intermediate
Precursor for Advanced Aromatic Building Blocks
The distinct functional groups of Methyl 2-(2-fluoro-6-nitrophenyl)acetate allow for its conversion into a variety of valuable aromatic compounds through targeted chemical transformations.
One of the most fundamental transformations of this compound is the reduction of its nitro group to a primary amine. This reaction yields Methyl 2-(2-amino-6-fluorophenyl)acetate, a valuable fluorinated aniline (B41778) derivative. The reduction can be achieved using various standard methodologies, including catalytic hydrogenation (e.g., H₂ over Palladium catalyst), or chemical reduction with agents like tin(II) chloride or iron in acidic media.
The resulting ortho-amino, ortho-fluoro phenylacetate (B1230308) is a bifunctional monomer. The amine group can undergo polymerization with dicarboxylic acids or their derivatives to form fluorinated polyamides, which may exhibit enhanced thermal stability and specific solubility properties. Furthermore, the aromatic amine can be diazotized and coupled with other aromatic systems to produce a range of azo dyes, with the fluorine atom potentially modulating the color and lightfastness of the resulting chromophore.
The methyl ester functionality of the title compound can be readily hydrolyzed under either acidic or basic conditions to yield 2-(2-fluoro-6-nitrophenyl)acetic acid. This transformation provides access to a key class of fluorinated phenylacetic acid analogues, which are recognized as important substructures in various biologically active molecules. Phenylacetic acid derivatives, in general, have been investigated for a range of applications, including their use as anticancer agents. nih.gov The presence of the fluoro and nitro substituents on the aromatic ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
The resulting carboxylic acid can be further derivatized, for instance, by converting it into an acid chloride or by using coupling agents to form amides with various amines, expanding the library of accessible compounds. nih.govmdpi.com
| Transformation | Product | Typical Reagents | Potential Application |
| Nitro Reduction | Methyl 2-(2-amino-6-fluorophenyl)acetate | H₂, Pd/C or SnCl₂, HCl | Monomer for Polyamides, Dye Precursor |
| Ester Hydrolysis | 2-(2-Fluoro-6-nitrophenyl)acetic acid | NaOH(aq), then H₃O⁺ | Intermediate for Pharmaceuticals |
The specific arrangement of functional groups in this compound makes it an excellent precursor for various heterocyclic systems. The activated methylene (B1212753) group of the acetate (B1210297) side chain and the ortho-nitro group are perfectly positioned to participate in cyclization reactions.
Indole (B1671886) Scaffolds: While not a direct cyclization, the synthesis of indoles can be achieved via a multi-step pathway starting with the reduction of the nitro group. The resulting Methyl 2-(2-amino-6-fluorophenyl)acetate can then undergo reactions, such as the Fischer indole synthesis, or be converted into an N-hydroxyindole.
Quinoline (B57606) Scaffolds: A more direct application involves leveraging the reactivity of the ortho-nitro group. The methylene carbon of the acetate group can be deprotonated to form a carbanion, which can act as a nucleophile. In a reaction analogous to those seen with o-nitrophenylacetonitrile, this carbanion can participate in a Michael addition with an α,β-unsaturated carbonyl compound. researchgate.net The resulting adduct can then undergo a reductive cyclization, where the nitro group is reduced and subsequently condenses with an in-situ formed carbonyl on the side chain to construct the quinoline ring system. This provides a powerful method for synthesizing substituted 2,3,4-trisubstituted quinolines. researchgate.net
Benzodiazepine (B76468) Scaffolds: The synthesis of benzodiazepines, a seven-membered heterocyclic system, can also be initiated from this precursor. The first step typically involves the reduction of the nitro group to an amine. The resulting aniline derivative can then be acylated with a suitable partner, followed by cyclization to form the diazepine ring. The fluorine atom remains as a key substituent on the final scaffold, influencing its biological activity.
| Target Heterocycle | Key Synthetic Strategy | Required Co-Reagents (Examples) |
| Indole | Reduction of nitro group, followed by cyclization (e.g., Fischer synthesis) | 1. H₂/Pd 2. Ketone/Aldehyde, Acid catalyst |
| Quinoline | Michael addition of the enolate, followed by reductive cyclization | 1. α,β-Unsaturated ketone, Base 2. Reducing agent (e.g., Na₂S₂O₄) |
| Benzodiazepine | Reduction of nitro group, acylation, and cyclization | 1. Fe/AcOH 2. α-Amino acid chloride 3. Base |
Role in the Construction of Complex Organic Scaffolds
Beyond its use in generating functionalized building blocks, this compound is a substrate for constructing more elaborate molecular architectures, including polycyclic systems, through advanced synthetic strategies.
The phenylacetate framework can be elaborated and used in cyclization reactions to form polycyclic aromatic hydrocarbons (PAHs) or other fused ring systems. For instance, the acetate side chain can be chemically modified to introduce a styrenyl-type moiety. This can be achieved through condensation with an aromatic aldehyde. The resulting stilbene-like precursor can then undergo an intramolecular photochemical cyclization, such as the Mallory reaction, to forge a new aromatic ring. mdpi.com This strategy would lead to the formation of substituted chrysene or phenanthrene derivatives, where the original substituted benzene (B151609) ring of this compound becomes an integral part of a larger, rigid polycyclic scaffold. mdpi.com
The inherent reactivity of this compound makes it an ideal candidate for tandem or cascade reactions, where multiple chemical bonds are formed in a single operation. arizona.edumdpi.com This approach rapidly builds molecular complexity from a simple starting material.
An example is a base-mediated tandem Michael addition-cyclization sequence. In the presence of a suitable base and a Michael acceptor (e.g., an α,β-unsaturated ester), the enolate of this compound can initiate a cascade. The first step is the conjugate addition to the Michael acceptor. The resulting intermediate can then undergo an intramolecular cyclization, potentially involving the nitro group as an internal oxidant or electrophile after activation, leading to densely functionalized cyclic structures. Such base-mediated nitrophenyl reductive cyclizations are powerful tools in organic synthesis. acs.org These one-pot procedures are highly efficient and atom-economical, providing rapid access to complex scaffolds that would otherwise require lengthy, multi-step syntheses.
Development of Functional Materials through Derivatization of this compound
The structural attributes of this compound make it an intriguing precursor for the synthesis of novel functional materials. The presence of the reactive nitro and fluoro groups, combined with the ester functionality, allows for its incorporation into larger molecular architectures with tailored properties.
Precursors for Monomers in Polymer Synthesis (e.g., polyimides, polyamides)
While direct experimental evidence for the use of this compound in the synthesis of polyimides and polyamides is not extensively documented in publicly available literature, its chemical structure suggests a strong potential for such applications. The nitro group can be readily reduced to an amine, and the methyl ester can be hydrolyzed to a carboxylic acid. This would transform the molecule into a diamine, a dicarboxylic acid, or an amino acid-type monomer, which are the fundamental building blocks for polyamides and polyimides.
For instance, reduction of the nitro group would yield Methyl 2-amino-6-fluorophenylacetate. Subsequent hydrolysis of the ester would produce 2-amino-6-fluorophenylacetic acid. These monomers, containing both an amine and a carboxylic acid, could undergo self-polycondensation to form polyamides. Alternatively, the diamine derivative could be reacted with a dianhydride to form high-performance polyimides, known for their exceptional thermal stability and mechanical strength. The incorporation of the fluorine atom into the polymer backbone is particularly desirable as it can enhance properties such as solubility, dielectric performance, and thermal stability.
Table 1: Potential Monomers Derived from this compound and Their Polymerization Applications
| Derivative of this compound | Potential Monomer Type | Corresponding Polymer Class |
| Methyl 2-amino-6-fluorophenylacetate | Amino ester | Polyamides (via self-condensation after hydrolysis) |
| 2-Amino-6-fluorophenylacetic acid | Amino acid | Polyamides |
| Diaminofluorobenzene derivative | Diamine | Polyamides, Polyimides |
| Dicarboxyfluorobenzene derivative | Dicarboxylic acid | Polyamides, Polyesters |
Components for Specialty Dye and Pigment Synthesis
The synthesis of specialty dyes and pigments often relies on aromatic nitro compounds as precursors. The nitro group in this compound can serve as a synthetic handle for the introduction of chromophoric and auxochromic groups. Reduction of the nitro group to an amine is a common first step in the synthesis of azo dyes. The resulting arylamine can be diazotized and coupled with various aromatic compounds to generate a wide array of colored molecules.
The presence of the fluorine atom can also influence the final properties of the dye or pigment. Fluorine substitution can enhance the brightness, lightfastness, and thermal stability of the colorant. Furthermore, the ortho-positioning of the fluoro and nitro groups can lead to unique electronic and steric environments, potentially resulting in novel shades and improved performance characteristics.
Chemical Probes for Reaction Mechanism Studies or Material Science Applications
The reactivity of the carbon-fluorine bond in activated aromatic systems makes compounds like this compound potentially useful as chemical probes. The fluorine atom can be displaced by a variety of nucleophiles, and the rate of this displacement can be sensitive to the reaction conditions and the electronic nature of the surrounding functional groups. This allows for the systematic study of nucleophilic aromatic substitution (SNAr) reactions.
In material science, the fluorine atom can serve as a reporter group in techniques such as ¹⁹F NMR spectroscopy. This non-invasive technique can provide detailed information about the local chemical environment of the fluorine atom, making it a valuable tool for probing intermolecular interactions, conformational changes, and the dynamics of materials.
Utilization in Combinatorial Chemistry and Library Synthesis for Chemical Discovery Platforms
Combinatorial chemistry aims to rapidly synthesize large libraries of related compounds for high-throughput screening in drug discovery and materials science. The multiple functional groups of this compound make it an attractive scaffold for the generation of such libraries.
Each of the three functional groups—the methyl ester, the nitro group, and the fluorine atom—can be independently or sequentially modified. For example, the ester can be amidated with a library of amines, the nitro group can be reduced and then acylated with a library of carboxylic acids, and the fluorine atom can be displaced by a library of nucleophiles. This multi-directional derivatization allows for the creation of a vast chemical space from a single starting material.
Table 2: Potential Derivatization Reactions of this compound for Library Synthesis
| Functional Group | Reaction Type | Potential Reagents |
| Methyl Ester | Amidation | Library of primary and secondary amines |
| Transesterification | Library of alcohols | |
| Nitro Group | Reduction, then Acylation | Library of carboxylic acids or acid chlorides |
| Reduction, then Sulfonylation | Library of sulfonyl chlorides | |
| Fluoro Group | Nucleophilic Aromatic Substitution | Library of amines, thiols, alkoxides |
Applications in Process Chemistry for Scalable and Sustainable Synthesis of Chemical Intermediates
Emerging Research Directions and Future Prospects for Methyl 2 2 Fluoro 6 Nitrophenyl Acetate
Exploration of Novel Catalytic Methods for its Synthesis and Selective Derivatization
The future utility of Methyl 2-(2-fluoro-6-nitrophenyl)acetate is intrinsically linked to the development of advanced catalytic methods for both its synthesis and subsequent transformations. While classical nitration methods are established for producing nitroaromatic compounds, modern research is geared towards greener, more efficient catalytic alternatives. nih.gov
A primary focus of derivatization is the selective reduction of the nitro group to an amine, which opens up a vast landscape of synthetic possibilities, most notably the construction of indole (B1671886) rings. Catalytic transfer hydrogenation (CTH) is a particularly promising method. Using catalysts like palladium on carbon (Pd/C) with hydrogen donors such as ammonium (B1175870) formate (B1220265), CTH offers a simple, clean, and efficient route to the corresponding aniline (B41778) derivative. researchgate.netmdpi.com This method is highly chemoselective, tolerating a wide variety of other functional groups, which is crucial for building complex molecules. mdpi.comelectrochemsci.org
Future research will likely focus on developing non-precious metal catalysts (e.g., based on cobalt or nickel) for this reduction and exploring asymmetric catalytic methods to introduce chirality early in the synthetic sequence. researchgate.net Furthermore, catalytic cross-coupling reactions targeting the C-F or C-H bonds could enable direct and late-stage functionalization, allowing for the rapid generation of diverse compound libraries from a single, advanced precursor.
Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency
The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward in chemical manufacturing, offering enhanced safety, reproducibility, and scalability. The synthesis and derivatization of nitroaromatic compounds, which can involve hazardous reagents and exothermic reactions, are particularly well-suited for this technology.
The continuous production of related intermediates, such as ortho-4-(2-fluoro-4-nitrophenyl)morpholine, has been successfully demonstrated in microreactors. researchgate.net This approach leads to a dramatic reduction in reaction times (from hours to seconds), improved heat and mass transfer, and higher yields and selectivity. researchgate.net By analogy, integrating the synthesis and subsequent reduction/cyclization of this compound into a continuous flow platform could streamline the production of key indole intermediates.
Automated synthesis platforms, which use robotics to perform multiple reactions in parallel, can further accelerate the exploration of this compound's synthetic potential. mdpi.com By combining automated platforms with flow reactors, researchers can rapidly optimize reaction conditions and generate libraries of derivatives for biological screening, significantly shortening drug discovery timelines.
Investigation of Unconventional Activation Methods for its Transformations (e.g., Photoredox Catalysis, Electrochemistry, Mechanochemistry)
Modern synthetic chemistry is increasingly turning to unconventional activation methods that offer unique reactivity and milder reaction conditions compared to traditional thermal methods. These approaches are poised to unlock new transformations for this compound.
Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for forming challenging chemical bonds under exceptionally mild conditions. mdpi.comresearchgate.net This technology could be applied to this compound in several ways. For instance, photoredox-mediated reactions could enable novel C-H functionalizations on the aromatic ring or facilitate radical-based cyclization reactions to form new heterocyclic systems. beilstein-journals.org The ability to generate highly reactive radical intermediates from the nitroaromatic scaffold could lead to previously inaccessible molecular architectures. mdpi.com
Mechanochemistry : Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, provides a solvent-free or low-solvent alternative to traditional synthesis. researchgate.net The catalytic transfer hydrogenation of aromatic nitro compounds has been successfully achieved using mechanochemical ball milling, demonstrating a clean, simple, and scalable approach for producing anilines. mdpi.com Applying this technique to this compound could offer a highly sustainable method for its reduction, a key step in its utilization as a building block. researchgate.net
| Activation Method | Key Features | Potential Application for this compound |
|---|---|---|
| Photoredox Catalysis | Uses visible light; mild reaction conditions; unique radical-based reactivity. researchgate.net | Novel C-H functionalization, trifluoromethylation, and formation of complex heterocyclic rings. mdpi.com |
| Electrochemistry | Reagent-free redox reactions; sustainable and clean. researchgate.net | Efficient reduction of the nitro group followed by electrochemical cyclization to form indoles. rsc.org |
| Mechanochemistry | Solvent-free or low-solvent; scalable and energy-efficient. mdpi.com | Clean and sustainable catalytic reduction of the nitro group to the corresponding aniline. researchgate.net |
Development of High-Throughput Screening Methods for Reaction Optimization
To fully unlock the synthetic potential of this compound, the rapid discovery and optimization of new reactions are essential. High-Throughput Screening (HTS) and High-Throughput Experimentation (HTE) are powerful methodologies that enable the parallel execution and analysis of hundreds or even thousands of reactions. chemrxiv.orgrsc.org
By using microplate formats and robotic liquid handlers, researchers can systematically screen a wide array of catalysts, ligands, solvents, bases, and temperature conditions for a given transformation, such as the cyclization of the corresponding aniline to an indole. chemrxiv.org This approach dramatically accelerates the identification of optimal reaction conditions, which would be prohibitively time-consuming and resource-intensive using traditional one-at-a-time methods. nih.govresearchgate.net The development of robust HTS assays, often based on fluorescence or luminescence, is crucial for identifying promising hits for further development. nih.govresearchgate.net The data-rich output from HTE campaigns can be used to build predictive models for reaction performance, further speeding up the discovery process. chemrxiv.org
| Well | Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|---|
| A1 | Pd(OAc)2 | XPhos | Toluene | 85 |
| A2 | Pd(OAc)2 | SPhos | Toluene | 72 |
| B1 | CuI | Phen | DMSO | 45 |
| B2 | CuI | neocuproine | DMSO | 55 |
Contribution to the Chemical Inventory of Advanced Building Blocks for Academic and Industrial Research
This compound is not an end product but rather a valuable starting material—an advanced building block for constructing more complex, high-value molecules. mdpi.comnih.gov Its primary contribution lies in its role as a precursor to substituted indoles, oxindoles, and other N-heterocycles, which are privileged scaffolds in medicinal chemistry. nih.govmdpi.com The nitro group serves as a masked amine, while the ortho-fluorine atom can act as a handle for further functionalization or be retained to modulate the physicochemical properties (e.g., lipophilicity, metabolic stability) of the final molecule. mdpi.commdpi.com
Molecules derived from this building block are being investigated for a wide range of biological activities, including antimicrobial and anti-inflammatory properties. nih.govresearchgate.net The ability to efficiently generate a diverse range of functionalized heterocycles makes this compound a key component in the toolkit for both academic discovery and industrial process development, contributing to the creation of next-generation pharmaceuticals and other advanced chemical products.
Conclusion
Summary of Key Synthetic Achievements and Reactivity Profiles of Methyl 2-(2-Fluoro-6-Nitrophenyl)acetate
Detailed and specific synthetic routes for this compound are not extensively reported in readily accessible scientific literature. However, based on established methodologies for similar aromatic compounds, its synthesis could likely be achieved through the esterification of 2-(2-fluoro-6-nitrophenyl)acetic acid. This precursor acid, in turn, could potentially be synthesized from 1-fluoro-3-nitrobenzene (B1663965) through various carbon-carbon bond-forming reactions.
The reactivity profile of this compound is largely inferred from the behavior of related nitro- and fluoro-substituted aromatic esters. The presence of the nitro group, a strong electron-withdrawing group, is expected to activate the aromatic ring towards nucleophilic aromatic substitution. The fluorine atom, being a good leaving group in such reactions, would be the likely site for substitution. Furthermore, the ester functional group can undergo typical reactions such as hydrolysis, amidation, and reduction. The methylene (B1212753) group adjacent to the aromatic ring is also activated and can potentially be involved in various condensation reactions.
Reiteration of the Strategic Importance of this compound in Contemporary Chemical Synthesis
The strategic importance of this compound in contemporary chemical synthesis lies in its potential as a versatile building block for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds. The ortho-positioning of the fluoro and nitro substituents, combined with the acetic acid ester moiety, provides a unique arrangement of functional groups that can be exploited for the construction of cyclic systems. For instance, reductive cyclization of the nitro group could lead to the formation of indole (B1671886) derivatives, a common scaffold in many biologically active compounds and pharmaceuticals. The strategic placement of the reactive sites allows for sequential and controlled modifications, making it a potentially valuable intermediate in multi-step synthetic sequences.
Future Outlook on its Enduring Role in Organic Chemistry Research and Chemical Innovation
The future role of this compound in organic chemistry research and chemical innovation will largely depend on the exploration and documentation of its synthetic utility. As the demand for novel and complex organic molecules continues to grow, particularly in the areas of medicinal chemistry and materials science, the development of new synthetic methodologies and the identification of versatile building blocks are of paramount importance.
Further research into the synthesis and reactivity of this compound is warranted. A systematic investigation of its reactions with various nucleophiles and its utility in the synthesis of diverse heterocyclic systems could unveil its full potential. The development of efficient and scalable synthetic routes to this compound would also be crucial for its broader application. As new synthetic methods are discovered and the understanding of its chemical behavior deepens, this compound could emerge as a key player in the organic chemist's toolbox for the construction of innovative and functional molecules.
Q & A
Q. What statistical methods analyze dose-response relationships in toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
